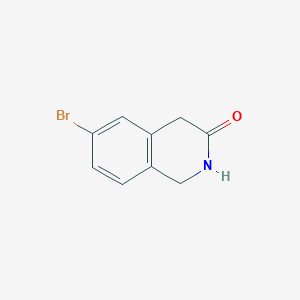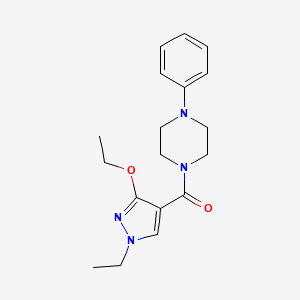
6-Bromo-1,2-dihydroisoquinolin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-1,2-dihydroisoquinolin-3(4H)-one is a chemical compound with the molecular formula C9H8BrNO . It has a molecular weight of 226.07 .
Synthesis Analysis
The synthesis of this compound involves a mixture of paraformaldehyde, 3-bromophenylacetonitrile, and polyphosphoric acid. The mixture is stirred at 180°C for 15 minutes under air. The hot mixture is then poured into ice water and 10% aqueous potassium carbonate is added to achieve pH 7 .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8BrNO/c10-8-2-1-6-5-11-9(12)4-7(6)3-8/h1-3H,4-5H2,(H,11,12). The InChI key is CZALQHYWGITYHK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid substance that should be stored in a dry room at normal temperature . The boiling point data is not available .Applications De Recherche Scientifique
Synthesis Processes
- Microwave-Assisted Synthesis : Mohammadi and Hossini (2011) reported the synthesis of quinazolinone derivatives, including 6-bromo-2-propyl-3-p-tolylquinazolin-4(3H)-one, using a one-pot, three-component method under microwave irradiation and solvent-free conditions, demonstrating an efficient synthesis process for related compounds (Mohammadi & Hossini, 2011).
- Efficient and Selective Synthesis : Şahin et al. (2008) described a one-pot synthesis method for quinoline derivatives, including 6-bromo-1,2,3,4-tetrahydroquinoline, demonstrating the potential of this compound in efficient synthetic pathways (Şahin et al., 2008).
Biological and Pharmacological Studies
- Antibacterial Activities : Arshad et al. (2022) explored the antibacterial potential of 6-Bromoquinolin-4-ol derivatives against ESBL producing Escherichia coli and MRSA, highlighting the medical applications of such compounds (Arshad et al., 2022).
- Photolabile Protecting Group : Fedoryak and Dore (2002) synthesized a photolabile protecting group for carboxylic acids based on brominated hydroxyquinoline, indicating the utility of such compounds in biological applications (Fedoryak & Dore, 2002).
- Molecular Docking Studies : Agbo et al. (2015) conducted molecular docking studies on 6-aryl-2-styrylquinazolin-4(3H)-ones, derived from 6-bromo-2-styrylquinazolin-4(3H)-ones, to understand their potential interaction with biological targets (Agbo et al., 2015).
Chemical Reactions and Transformations
- Rhodium-Catalyzed Synthesis : He et al. (2016) demonstrated the rhodium-catalyzed synthesis of 4-Bromo-1,2-dihydroisoquinolines, which is crucial for understanding the chemical behavior and potential applications of such compounds (He et al., 2016).
- Chemical Structural Studies : Mphahlele et al. (2002) conducted structural studies on 2-aryl-3-bromoquinolin-4(1H)-one derivatives, providing insight into the structural characteristics and reactivity of similar compounds (Mphahlele et al., 2002).
Safety and Hazards
The compound is classified under GHS07. The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
6-bromo-2,4-dihydro-1H-isoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-8-2-1-6-5-11-9(12)4-7(6)3-8/h1-3H,4-5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZALQHYWGITYHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CNC1=O)C=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-Methylphenoxy)ethyl]-2-thiophen-2-ylbenzimidazole](/img/structure/B2665504.png)
![N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2665505.png)
![2-[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid](/img/structure/B2665506.png)

![1-Acetyl-2'-(3,4-dimethylphenyl)-7'-ethoxy-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2665508.png)
![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-methoxyethyl)urea](/img/structure/B2665509.png)
methanone](/img/structure/B2665510.png)
![6-Ethyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one](/img/structure/B2665511.png)

![N-(4-{[(4-chlorophenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2665515.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(2-fluorobenzenesulfonamido)-3-phenylpropanoate](/img/structure/B2665516.png)
![2-[4,4-Difluoro-1-(3-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B2665517.png)

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2665525.png)